1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Description

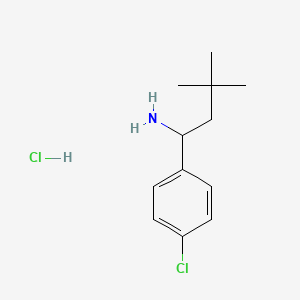

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a synthetic amine derivative characterized by a 4-chlorophenyl group attached to a 3,3-dimethylbutan-1-amine backbone. It is structurally related to sibutramine, a formerly prescribed appetite suppressant, and is identified as a metabolite or impurity in sibutramine synthesis pathways . The compound’s molecular formula is C₁₂H₁₇Cl₂N (MW: 246.18), with the hydrochloride salt enhancing its solubility and stability for pharmaceutical applications. Key structural features include:

- 4-Chlorophenyl group: Provides hydrophobic interactions and influences receptor binding.

Properties

IUPAC Name |

1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN.ClH/c1-12(2,3)8-11(14)9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGJVJKCYWWSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C1=CC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit norepinephrine reuptake, similar to methcathinone. This interaction suggests that the compound may influence neurotransmitter levels and signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It impacts cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can affect spontaneous locomotor activity in rats. This indicates potential effects on neuronal cells and their signaling mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the transport function of norepinephrine, which can lead to changes in neurotransmitter levels and subsequent alterations in gene expression. This inhibition may also affect enzyme activity, leading to broader biochemical changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that similar compounds have a stability of up to five years when stored under appropriate conditions. Long-term exposure to the compound may result in sustained changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, compounds with similar structures have shown dose-dependent effects on locomotor activity in rats. It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes processes such as demethylation, hydroxylation, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s overall activity and effects on the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within tissues can affect its efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can influence its interactions with biomolecules and subsequent biochemical effects.

Biological Activity

1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, also known as N,N-Didesmethylsibutramine hydrochloride, is a chemical compound with notable biological activity. This compound is recognized primarily for its structural similarity to sibutramine, a drug previously used for weight loss, and it exhibits pharmacological properties that warrant further investigation.

- Molecular Formula : C15H22ClN·HCl

- Molecular Weight : 284.22 g/mol

- CAS Number : 84484-78-6

The biological activity of this compound is largely attributed to its interaction with neurotransmitter systems in the central nervous system. It is believed to inhibit the reuptake of norepinephrine and serotonin, similar to its parent compound sibutramine. This action can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially affecting appetite regulation and energy expenditure.

Key Mechanisms:

- Serotonin and Norepinephrine Reuptake Inhibition : The compound shows a stronger inhibition of serotonin and norepinephrine reuptake compared to sibutramine in vitro .

- Increased Energy Expenditure : In vivo studies indicate that it reduces food intake and enhances energy expenditure through thermogenesis when administered intracerebroventricularly (i.c.v.) in rodent models .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Appetite Regulation

Research indicates that this compound may reduce food intake in animal models, suggesting potential applications in obesity treatment.

2. Neuropharmacological Effects

The compound's interaction with serotonin and norepinephrine receptors suggests it may have implications for mood regulation and anxiety disorders.

3. Thermogenic Effects

Studies show that this compound may increase thermogenic activity, which could be beneficial for metabolic disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sibutramine | Similar amine structure | Known for weight loss efficacy but withdrawn due to safety concerns. |

| Desmethylsibutramine | Lacks two methyl groups | Metabolite of sibutramine; less potent but still active. |

| 1-(4-Chlorophenyl)-3-methylbutan-1-one | Ketone instead of amine | Potentially different biological activity due to functional group change. |

| 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine | Dimethyl substitution | May exhibit different pharmacological properties compared to the target compound. |

Case Studies and Research Findings

Recent studies have explored the pharmacological profiles of related compounds, shedding light on the potential therapeutic applications of this compound:

- Appetite Suppression in Rodents : A study demonstrated significant reductions in food intake following i.c.v. administration in rodent models, indicating a potential mechanism for weight management .

- Thermogenesis Activation : Another research highlighted the compound's ability to enhance energy expenditure through mechanisms involving increased thermogenesis.

- Neurotransmitter Interaction Studies : Investigations into its binding affinity to serotonin and norepinephrine transporters suggest a promising profile for treating mood disorders, although further clinical studies are necessary to validate these findings.

Scientific Research Applications

Chemical Properties and Structure

Desmethylsibutramine is a derivative of sibutramine, a drug that was previously used for weight management. The compound has the following chemical structure:

- Molecular Formula : C16H24ClN·HCl

- Molecular Weight : 302.28 g/mol

- CAS Number : 84467-94-7

The compound features a dimethylamine group, which is critical for its biological activity and interaction with various receptors.

Pharmacological Applications

Desmethylsibutramine primarily functions as a serotonin and norepinephrine reuptake inhibitor (SNRIs). Its pharmacological applications include:

- Weight Management : Originally developed as an anti-obesity agent, desmethylsibutramine has been shown to decrease calorie intake and increase energy expenditure. It acts on neurotransmitter systems to promote weight loss by altering appetite regulation .

- Neurological Disorders : The compound has potential applications in treating conditions such as depression and anxiety due to its effects on serotonin levels. Research indicates that SNRIs can be beneficial in managing mood disorders .

- Pain Management : Desmethylsibutramine may also have analgesic properties, making it a candidate for pain relief therapies. Its action on neurotransmitters can help modulate pain perception .

Synthetic Methodologies

The synthesis of desmethylsibutramine typically involves:

- Starting Materials : The synthesis begins with readily available amines and chlorinated aromatic compounds.

- Reactions : Common synthetic routes include nucleophilic substitution reactions where the dimethylamine group is introduced through various methods such as alkylation or reductive amination.

- Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity (>95% HPLC) for therapeutic applications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of desmethylsibutramine:

- A study published in the International Journal of Obesity highlighted its effectiveness in promoting weight loss in obese patients compared to placebo groups. Patients exhibited significant reductions in body mass index (BMI) over a controlled period .

- Another clinical trial investigated the compound's impact on mood disorders, demonstrating improvements in depressive symptoms among participants treated with desmethylsibutramine compared to those receiving standard antidepressant therapy .

Table of Key Studies on Desmethylsibutramine

| Study Reference | Focus Area | Findings |

|---|---|---|

| Hanotin et al., 1998 | Weight Management | Significant weight loss in obese patients |

| Woolard et al., 2004 | Neurological Effects | Improvement in depressive symptoms |

| Geranton et al., 2004 | Analgesic Properties | Potential for pain modulation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Halogen Substitution

Amine Backbone Modifications

Physicochemical and Regulatory Data

Molecular Properties

Key Research Findings

Structural-Activity Relationship (SAR) :

- Para-substitution of chlorine optimizes receptor binding in appetite suppressants, whereas meta/ortho substitutions reduce efficacy .

- The 3,3-dimethylbutan-amine backbone enhances metabolic stability compared to cyclobutyl analogs but may reduce target selectivity .

Synthetic Challenges :

- Low yields in amide-coupled analogs (e.g., 22% for Compound 8) suggest steric and electronic challenges in modifying the amine backbone .

Regulatory Significance :

- The target compound is classified as a pharmacopeial impurity, necessitating strict control during sibutramine manufacturing .

Preparation Methods

Reductive Amination Route

A common approach involves the reductive amination of 4-chlorophenyl-substituted ketones with ammonia or amine sources, followed by salt formation.

- Starting materials: 4-chlorophenylacetone or related ketone derivatives.

- Reagents: Ammonium formate, formamide, or ammonia sources; reducing agents such as hydrogen with catalysts or chemical reductants.

- Conditions: Heating at elevated temperatures (120–170 °C) for extended periods (19–21 hours) to facilitate amination.

- Work-up: Removal of impurities by extraction and purification.

- Salt formation: Reaction of the free amine with concentrated hydrochloric acid under reflux (7–9 hours) to yield the hydrochloride salt.

This method is adapted from the preparation of structurally related 1,3-dimethylbutylamine hydrochloride, which shares the 3,3-dimethylbutan-1-amine backbone, demonstrating the applicability of this approach to the target compound.

| Step | Conditions | Outcome |

|---|---|---|

| Amination | 120–170 °C, 19–21 h | Intermediate amine compound |

| Purification | Cooling, water extraction | Removal of impurities |

| Hydrochloride salt formation | Reflux with HCl, 7–9 h | 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride |

Thionyl Chloride-Mediated Cyclization and Salt Formation

Another reported method involves the use of thionyl chloride to convert hydrazone intermediates to amine derivatives, which can be subsequently converted to hydrochloride salts.

- Procedure: Hydrazones formed from acetophenone derivatives and hydrazine carboxylates are treated with thionyl chloride at low temperature (0 °C) and stirred overnight at room temperature.

- Outcome: Formation of amine hydrochloride salts after evaporation of excess thionyl chloride and washing.

- Purification: Recrystallization from solvents like chloroform or dimethyl sulfoxide to yield fine powders.

Though this method is described for related thiadiazole derivatives, the underlying chemistry is relevant for the preparation of amine hydrochlorides with substituted phenyl groups.

Coupling and Substitution Reactions

For the introduction of the 4-chlorophenyl group, coupling reactions involving chlorinated anilines and alkyl halides or amines are employed.

- Example: Reaction of 4-chloroaniline derivatives with alkyl halides under reflux in solvents like xylene or acetone.

- Reaction monitoring: Thin-layer chromatography (TLC) to track completion.

- Isolation: Cooling to crystallize the product, filtration, washing with cold solvents, and drying under reduced pressure.

- Yields: Typically moderate to high (70–85%).

While this example is from the preparation of related chlorophenyl amine derivatives, it provides insight into substitution chemistry applicable to the target compound.

Purification and Characterization

- Purification: After synthesis, the amine hydrochloride is purified by recrystallization from appropriate solvents (ethyl acetate, chloroform, dimethyl sulfoxide).

- Drying: Vacuum drying at moderate temperatures (40–85 °C) ensures removal of residual solvents.

- Quality control: High-performance liquid chromatography (HPLC) and melting point determination confirm purity (often >99%).

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reductive amination approach using ammonium formate and formamide is efficient for synthesizing the dimethylbutan-1-amine backbone, offering high purity and good yields after hydrochloride salt formation.

- Thionyl chloride-mediated transformations provide an alternative route, especially when hydrazone intermediates are involved, but may require careful handling due to reagent toxicity and reaction conditions.

- Coupling reactions for introducing the 4-chlorophenyl group are well-established and can be optimized by solvent choice, temperature control, and reaction monitoring.

- Purification steps such as activated carbon treatment and crystallization at low temperatures improve the final product quality significantly.

- The hydrochloride salt form enhances stability and facilitates isolation and handling of the compound.

Q & A

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, and what are the critical reaction parameters?

The synthesis typically involves coupling reactions between a carboxylic acid derivative and 3,3-dimethylbutan-1-amine. For example:

- Step 1 : React 1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid with 3,3-dimethylbutan-1-amine using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).

- Step 2 : Purify the product via silica gel column chromatography, yielding a white solid with a 22% yield .

- Key Parameters : Reaction temperature (room temperature), solvent choice (DCM), and stoichiometric ratios of reagents (1:1.2 for acid:amine) to minimize side products.

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and dimethylbutyl chain (δ 0.9–1.1 ppm for methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile:water (70:30, v/v) at 255 nm UV detection to assess purity (≥98%) and detect impurities .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting a molecular ion peak at m/z 381.4 (for the free base) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological data across studies involving this compound?

Discrepancies may arise from impurity profiles or metabolic variability:

- Impurity Analysis : Use HPLC to quantify related compounds like N-desmethyl derivatives (e.g., USP Sibutramine Related Compound D), which can alter receptor binding .

- Metabolic Profiling : Conduct in vitro assays with liver microsomes to identify active metabolites (e.g., via CYP3A4/2B6 pathways) that may contribute to conflicting activity data .

- Statistical Validation : Apply multivariate analysis to distinguish between batch-to-batch variability and true pharmacological effects.

Q. What strategies are effective in characterizing and quantifying synthetic impurities in this compound?

- Reference Standards : Use USP-grade impurities (e.g., Sibutramine Related Compounds A–D) as benchmarks for HPLC retention times and MS fragmentation patterns .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and acidic/basic conditions to simulate degradation pathways. Monitor degradation products via LC-MS/MS .

- Quantitative NMR (qNMR) : Compare integration ratios of impurity signals to the main compound for absolute quantification without external standards.

Q. How should researchers design metabolic stability studies for this compound?

-

In Vitro Systems : Use hepatocytes or liver microsomes (human/rat) incubated at 37°C with NADPH. Monitor parent compound depletion over 60 minutes via LC-MS.

-

Key Metrics : Calculate half-life () and intrinsic clearance (CL) using the formula:

-

Metabolite Identification : Employ high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. What computational methods are used to predict receptor binding interactions for this compound?

- Molecular Docking : Use software like AutoDock Vina to model interactions with serotonin/norepinephrine transporters (SERT/NET). The 4-chlorophenyl group shows strong hydrophobic interactions with SERT’s transmembrane domain .

- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns to assess conformational changes in the receptor-ligand complex.

- Quantitative Structure-Activity Relationship (QSAR) : Coramine substituents (e.g., dimethylbutyl chain) with logP values to predict blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.